tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate

説明

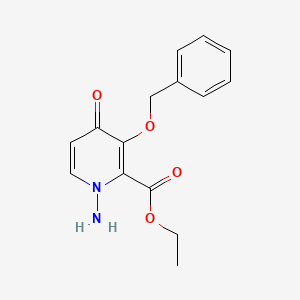

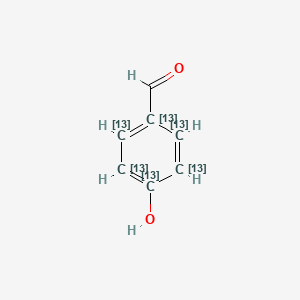

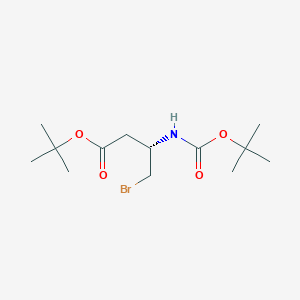

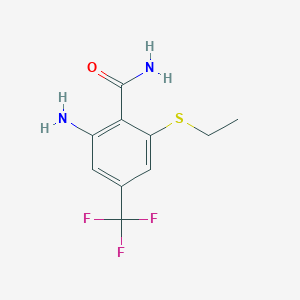

“tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is a chemical compound that contains a tert-butyl group, a Boc-amino group, and a bromobutanoate group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic chemistry, specifically for protecting amines .

Synthesis Analysis

The synthesis of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” involves the use of di-tert-butyl dicarbonate (Boc2O) as a precursor . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine. Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .Molecular Structure Analysis

The molecular structure of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is characterized by the presence of a tert-butyl group, a Boc-amino group, and a bromobutanoate group. The Boc group is a carbamate, which is an ester of carbamic acid .Chemical Reactions Analysis

The Boc group in “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA) . The first step involves protonation of the carbonyl oxygen, which is resonance stabilized. This facilitates the cleavage of the oxygen bonded to the tert-butyl group. The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” are influenced by its molecular structure. The presence of the Boc group makes it a good choice for forming a carbamate protecting group . The Boc group is also known for its stability, which is due to the more substituted tert-butyl carbocation .科学的研究の応用

Deprotection of Boc Amino Acids and Peptides

One of the primary uses of this compound is in the deprotection of Boc amino acids and peptides . This process involves removing the Boc group from the amino acid or peptide, which is a crucial step in peptide synthesis. The Boc group serves as a protective group that prevents unwanted reactions from occurring during the synthesis process .

High-Temperature Deprotection

The compound is also used in high-temperature deprotection of amino acids and peptides . This method involves using a phosphonium ionic liquid, which has low viscosity and high thermal stability . This process extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Fast and Efficient Deprotection

Another application of this compound is in the fast, efficient, and selective deprotection of the Boc group . This process is achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 minutes at room temperature . This protocol provides superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers .

Selective Deprotection

The compound is also used in selective deprotection, where it provides superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers . This is particularly useful in complex peptide synthesis where selective deprotection is required .

Stability of the tert-butyl Carbocation

The compound is often used in research due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . This makes it a better option than, for example, a methoxycarbonyl derivative .

Peptide Research

Finally, this compound is widely used in peptide research. The Boc group is commonly used in the synthesis of peptides, as it can be selectively removed under acidic conditions without affecting other functional groups .

作用機序

Target of Action

The primary target of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The role of this compound is to protect the amino group during reactions, allowing for transformations of other functional groups .

Mode of Action

The compound interacts with its target (the amino group) by forming a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides . By protecting the amino group, it allows for the successful completion of peptide synthesis without unwanted side reactions .

Pharmacokinetics

The boc group can be removed under acidic conditions, such as with trifluoroacetic acid (tfa) . This suggests that the compound’s bioavailability and metabolism could be influenced by the pH of the environment.

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for the successful synthesis of peptides . After the peptide synthesis is complete, the Boc group can be removed, revealing the original amino group .

Action Environment

The action of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” can be influenced by environmental factors such as temperature and pH. For example, high temperatures can facilitate the deprotection of Boc amino acids and peptides . Additionally, the presence of a strong acid such as TFA is required for the removal of the Boc group .

Safety and Hazards

The safety and hazards associated with “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” are largely dependent on the conditions under which it is handled and used. For instance, the CO2 gas that forms during the reaction should be allowed to escape . It’s also important to note that the tert-butyl cation can either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .

特性

IUPAC Name |

tert-butyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZBCOHGRDGBDM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117184 | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate | |

CAS RN |

2006286-94-6 | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006286-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, [(dimethoxymethylsilyl)methyl]trimethyl-](/img/structure/B6595115.png)

![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)